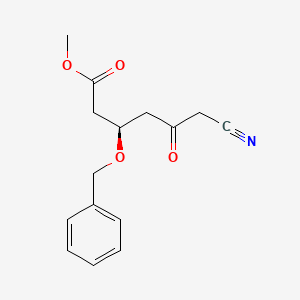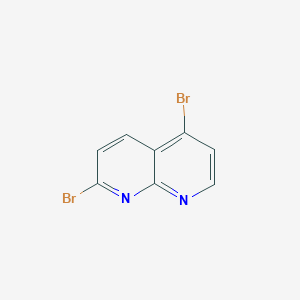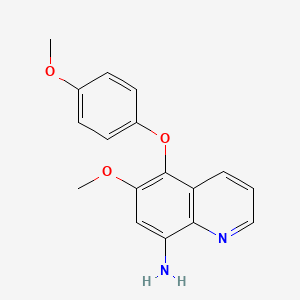
2-((3-Methylpiperidin-1-yl)methyl)azepane oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Methylpiperidin-1-yl)methyl)azepane oxalate is a chemical compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a seven-membered azepane ring and a piperidine ring, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylpiperidin-1-yl)methyl)azepane oxalate typically involves the formation of the azepane ring through cyclization reactions. One common method is the [1,7]-electrocyclization of suitable precursors. This process can be carried out under various conditions, including thermal or photochemical activation. The piperidine ring is then introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the azepane intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multistep synthesis starting from commercially available starting materials. The process typically includes the preparation of intermediates, followed by cyclization and functionalization steps. The final product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-Methylpiperidin-1-yl)methyl)azepane oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted azepane or piperidine derivatives.
Scientific Research Applications
2-((3-Methylpiperidin-1-yl)methyl)azepane oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((3-Methylpiperidin-1-yl)methyl)azepane oxalate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered nitrogen-containing heterocycle commonly used in medicinal chemistry.
Azepane: A seven-membered nitrogen-containing heterocycle similar to the azepane ring in the compound.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Uniqueness
2-((3-Methylpiperidin-1-yl)methyl)azepane oxalate is unique due to its combination of a piperidine and azepane ring, which provides distinct chemical and biological properties
Properties
Molecular Formula |
C15H28N2O4 |
|---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
2-[(3-methylpiperidin-1-yl)methyl]azepane;oxalic acid |
InChI |
InChI=1S/C13H26N2.C2H2O4/c1-12-6-5-9-15(10-12)11-13-7-3-2-4-8-14-13;3-1(4)2(5)6/h12-14H,2-11H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
VCUCSPZBAFQRNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2CCCCCN2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B11836879.png)







![Benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B11836902.png)
![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)


![2-(3-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11836943.png)
